molecular formula C11H14N2 B14136632 5-Methyl-3-propyl-1H-indazole CAS No. 110967-35-6

5-Methyl-3-propyl-1H-indazole

Cat. No.: B14136632
CAS No.: 110967-35-6
M. Wt: 174.24 g/mol
InChI Key: GRRFAHJFLWPDSG-UHFFFAOYSA-N
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Description

5-Methyl-3-propyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The compound’s structure consists of a fused benzene and pyrazole ring, with a methyl group at the 5-position and a propyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-propyl-1H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common method involves the Cu(OAc)2-catalyzed formation of N-N bonds using oxygen as the terminal oxidant . Another approach is the synthesis via consecutive formation of C-N and N-N bonds from 2-azidobenzaldehydes and amines .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic schemes to ensure high yields and minimal byproducts. Metal-catalyzed synthesis is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-propyl-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitrogen atoms of the indazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .

Scientific Research Applications

5-Methyl-3-propyl-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-3-propyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: The parent compound without the methyl and propyl substitutions.

    2H-Indazole: A structural isomer with different electronic properties.

    3-Methyl-1H-indazole: Similar structure but with a methyl group at the 3-position instead of the propyl group.

Uniqueness

5-Methyl-3-propyl-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and propyl groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications .

Properties

CAS No.

110967-35-6

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

5-methyl-3-propyl-2H-indazole

InChI

InChI=1S/C11H14N2/c1-3-4-10-9-7-8(2)5-6-11(9)13-12-10/h5-7H,3-4H2,1-2H3,(H,12,13)

InChI Key

GRRFAHJFLWPDSG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C=C(C=CC2=NN1)C

Origin of Product

United States

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